3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid
Description
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid is a heterocyclic organic compound characterized by a benzoic acid core linked via an (E)-configured ethenyl bridge to a 4-cyanopyrimidine moiety. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is substituted with a cyano group at position 4, enhancing its electron-withdrawing properties. The (E)-ethenyl group ensures a planar, rigid conformation, which may influence intermolecular interactions and crystallinity.
Properties
IUPAC Name |
3-[(E)-2-(4-cyanopyrimidin-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c15-9-12-6-7-16-13(17-12)5-4-10-2-1-3-11(8-10)14(18)19/h1-8H,(H,18,19)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFVZYQZOAUEJH-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=CC2=NC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)/C=C/C2=NC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a cyanopyrimidine through an ethenyl group. Its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The results showed that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial potential .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| 4-(2-Phenylethynyl)benzoic acid | S. aureus | 25 µg/mL |
| Substituted benzoic acids | Various | Varies (10-100 µg/mL) |
Anticancer Activity
Research has also explored the anticancer properties of similar compounds. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and apoptosis-related proteins .
Case Study:
In a study examining the effects of a related compound on breast cancer cell lines, it was found that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at concentrations of 100 µM), suggesting its potential as a therapeutic agent in cancer treatment.
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) has been implicated in the mechanism by which these compounds induce apoptosis in cancer cells.
- Modulation of Gene Expression: Alterations in gene expression profiles associated with cell cycle regulation and apoptosis have been observed following treatment with these compounds.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
The sulfanylmethyl linker in the pyridyl analogue introduces a sulfur atom, enabling thioether-based coordination or hydrogen bonding, absent in the target compound .
Molecular Geometry: The (E)-ethenyl bridge in both the target compound and 4-[(E)-2-(quinolin-2-yl)ethenyl]benzoic acid enforces planarity, favoring π-conjugation. However, the quinoline moiety’s extended aromatic system may enhance intermolecular stacking interactions compared to the smaller pyrimidine ring .
Functional Implications :
- The carboxylic acid group in the target compound and its analogues allows for hydrogen bonding or salt formation, critical in crystal engineering (e.g., crystal structures reported for the sulfanylmethyl derivative with R factor = 0.071 ).
- The absence of a thiol or pyridyl group in the target compound limits its metal-coordination versatility compared to 5-methylpyrimidine-2-thiol hydrochloride or the sulfanylmethyl analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
